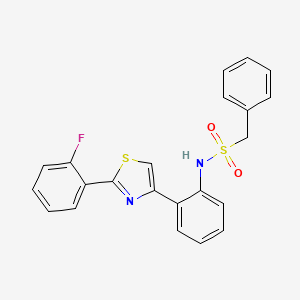
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H17FN2O2S2 and its molecular weight is 424.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H19FN2O2S, with a molecular weight of approximately 396.45 g/mol. The compound features a thiazole ring, which is a common motif in many biologically active compounds, contributing to its pharmacological properties.
Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:
- Apoptosis Induction : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, the activation of caspases and the release of cytochrome c from mitochondria are critical steps in this process, suggesting that these compounds may activate intrinsic apoptotic pathways .
- Inhibition of Tumor Cell Invasion : The compound has demonstrated potential in inhibiting the invasion characteristics of tumor cells through pathways such as FAK/Paxillin disruption. This suggests a role in preventing metastasis in certain cancer types .
- Intercalation with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to adduct formation that may contribute to their cytotoxic effects against cancer cells .
Biological Activity Data
The biological activity of this compound has been evaluated across various assays:
Case Studies and Research Findings
- Anticancer Activity : A study focusing on thiazole derivatives highlighted that compounds similar to this compound exhibited significant anticancer activity against various cell lines, with IC50 values indicating potent cytotoxic effects. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
- Antifungal Properties : Another research effort investigated the antifungal potential of thiazole derivatives, showing that specific modifications could enhance activity against fungal pathogens like Candida albicans. This suggests that this compound might also possess antifungal properties worth exploring further .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied for thiazole compounds. The presence of electronegative substituents such as fluorine was noted to significantly improve biological efficacy, indicating that further optimization could yield even more potent derivatives .
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S2/c23-19-12-6-4-10-17(19)22-24-21(14-28-22)18-11-5-7-13-20(18)25-29(26,27)15-16-8-2-1-3-9-16/h1-14,25H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLLQCCGVACEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














